molecular formula C10H19N3O B2752835 [(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine CAS No. 1602946-21-3

[(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine

Cat. No. B2752835
CAS RN: 1602946-21-3
M. Wt: 197.282
InChI Key: IGALVXBRUOITFE-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities and are components of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a pyrazole derivative would be based on the pyrazole ring, which consists of three carbon atoms and two adjacent nitrogen atoms . The specific structure of “(1-Ethyl-1H-pyrazol-5-yl)methylamine” would depend on the positions of the ethyl, methyl, and methoxypropyl groups on the pyrazole ring.


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of reactive nitrogen atoms in the ring . The specific reactions that “(1-Ethyl-1H-pyrazol-5-yl)methylamine” can undergo are not specified in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazole itself is a crystalline solid . The specific physical and chemical properties of “(1-Ethyl-1H-pyrazol-5-yl)methylamine” are not specified in the literature I have access to.

Scientific Research Applications

Biomarkers for Investigating Tobacco and Cancer

Measurement of human urinary carcinogen metabolites, including the analysis of substances like “(1-Ethyl-1H-pyrazol-5-yl)methylamine,” plays a crucial role in understanding the relationship between tobacco use and cancer. These biomarkers are essential for evaluating carcinogen exposure and metabolism in humans, contributing significantly to studies on tobacco products and strategies for harm reduction (Hecht, 2002).

Heterocyclic Compound Synthesis

The compound is also relevant in the synthesis of heterocyclic compounds. For instance, derivatives of pyrazoline, to which “(1-Ethyl-1H-pyrazol-5-yl)methylamine” is structurally related, are valuable as building blocks in the synthesis of various heterocyclic structures. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting its significance in the development of pharmaceuticals and dyes (Gomaa & Ali, 2020).

Metabolic Pathways in Plants

In plant biology, research into metabolic pathways involving methionine (Met) and S-adenosylmethionine (SAM), compounds related to the amino group in “(1-Ethyl-1H-pyrazol-5-yl)methylamine,” provides insights into sulfur, ethylene, and polyamine biosynthesis. This is crucial for understanding plant growth, development, and response to environmental stress (Sauter et al., 2013).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to “(1-Ethyl-1H-pyrazol-5-yl)methylamine,” have been extensively studied for their diverse biological properties. Research indicates significant therapeutic potential across various domains, including antimicrobial, anti-inflammatory, and analgesic effects, underscoring the importance of pyrazoline derivatives in medicinal chemistry (Shaaban et al., 2012).

Ethylene Perception and Plant Ripening

The compound's relevance extends to agricultural biotechnology, specifically in studies related to ethylene perception inhibitors like 1-methylcyclopropene (1-MCP). Such research helps to elucidate the role of ethylene in fruit ripening and senescence, offering strategies to enhance post-harvest fruit and vegetable quality (Watkins, 2006).

Environmental Science and Cleaner Technologies

In environmental science, the study of compounds like “(1-Ethyl-1H-pyrazol-5-yl)methylamine” contributes to understanding the contamination and removal of persistent organic pollutants. Research into cleaner technologies for removing such pollutants from aqueous solutions emphasizes the importance of sustainable development and environmental protection (Prasannamedha & Kumar, 2020).

Mechanism of Action

The mechanism of action of a pyrazole derivative would depend on its specific biological activity. For example, some pyrazole derivatives are known to inhibit certain enzymes, while others may interact with various receptors . The specific mechanism of action of “(1-Ethyl-1H-pyrazol-5-yl)methylamine” is not specified in the literature I have access to.

properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-4-13-10(5-6-12-13)7-11-9(2)8-14-3/h5-6,9,11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGALVXBRUOITFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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